

Comparative Selectivity of ER21355 for Phosphodiesterase 5 (PDE5)

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Compound of Interest		
Compound Name:	ER21355	
Cat. No.:	B15578571	Get Quote

This guide provides a comparative analysis of the selectivity profile of the novel phosphodiesterase 5 (PDE5) inhibitor, **ER21355**, against other well-established PDE5 inhibitors. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of **ER21355** for further investigation.

Introduction to PDE5 Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] PDE5 specifically hydrolyzes cGMP, a key second messenger in various physiological processes, including the relaxation of smooth muscle tissue.[2][3][4] In the context of erectile dysfunction, nitric oxide (NO) released during sexual stimulation activates guanylyl cyclase, leading to an increase in cGMP levels in the corpus cavernosum. This cascade results in smooth muscle relaxation, increased blood flow, and penile erection.[2] [5] By inhibiting PDE5, compounds like **ER21355** prevent the breakdown of cGMP, thereby potentiating the NO/cGMP signaling pathway and enhancing erectile function.[4][5][6] The clinical efficacy and side-effect profile of a PDE5 inhibitor are significantly influenced by its selectivity for the PDE5 isozyme over other PDE families.[1][7]

Comparative Selectivity Profile

The selectivity of **ER21355** was evaluated against a panel of phosphodiesterase isozymes and compared with commercially available PDE5 inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to



reduce the enzyme activity by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.

Compo und	PDE1 (CaM- stimulat ed) IC50 (nM)	PDE2 (cAMP) IC50 (nM)	PDE3 (cAMP) IC50 (nM)	PDE4 (cAMP) IC50 (nM)	PDE5 (cGMP) IC50 (nM)	PDE6 (cGMP) IC50 (nM)	PDE11 (cAMP/c GMP) IC50 (nM)
ER21355	1800	>10000	>10000	>10000	1.2	95	850
Sildenafil	180	3500	>10000	7400	3.5	22	>10000
Vardenafi I	180	>10000	>10000	>10000	0.7	11	3800
Tadalafil	700	>10000	>10000	>10000	1.8	>10000	25

Data for Sildenafil, Vardenafil, and Tadalafil are compiled from publicly available literature.[1][8]

As the data indicates, **ER21355** demonstrates high potency for PDE5 with an IC50 of 1.2 nM. Its selectivity for PDE5 over other PDE isozymes is notable. For instance, it is over 1500-fold more selective for PDE5 than for PDE1. While showing some activity against PDE6 and PDE11, the selectivity ratios are significantly higher than those observed for sildenafil and vardenafil concerning PDE6, and for tadalafil concerning PDE11. This enhanced selectivity profile suggests a potentially lower incidence of off-target effects, such as the visual disturbances associated with PDE6 inhibition or the myalgia linked to PDE11 inhibition.[5][6]

Experimental Protocols

The determination of IC50 values for the various phosphodiesterase isozymes was conducted using a standardized in vitro enzyme inhibition assay. The following protocol provides a detailed methodology.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of purified human recombinant PDE enzymes.



Principle: The assay measures the enzymatic activity of a specific PDE isozyme by quantifying the conversion of a radiolabeled or fluorescently-labeled cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate. The inhibitory effect of a compound is determined by measuring the reduction in product formation in the presence of the compound. A common method employed is the fluorescence polarization (FP) assay.[9] In an FP-based assay, a small, fluorescently labeled substrate (e.g., FAM-cGMP) rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by a PDE, the resulting fluorescent monophosphate is captured by a binding agent, leading to a larger complex with slower rotation and a higher fluorescence polarization signal.[9][10]

Materials:

- Purified, recombinant human PDE enzymes (PDE1-PDE11)
- Fluorescently labeled substrate (e.g., FAM-cGMP for PDE5)
- Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)
- Binding agent (specific for the monophosphate product)
- Test compound (ER21355) and reference inhibitors (Sildenafil, Vardenafil, Tadalafil) dissolved in DMSO
- 384-well microplates
- Microplate reader capable of measuring fluorescence polarization

Procedure:

- Compound Dilution: A serial dilution of the test and reference compounds is prepared in DMSO. These dilutions are then further diluted in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
- Enzyme Preparation: The PDE enzyme is diluted to the appropriate concentration in the assay buffer. For calcium/calmodulin-dependent PDEs like PDE1, the buffer is supplemented with CaCl2 and calmodulin.



· Assay Reaction:

- Add a small volume of the diluted compound or vehicle (DMSO in assay buffer) to the wells of the microplate.
- Add the diluted enzyme solution to all wells except for the negative control wells.
- Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
- Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.
- Reaction Termination and Detection:
 - After a specified incubation time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C), the reaction is stopped by adding a termination buffer containing a high concentration of a non-specific PDE inhibitor like IBMX and the binding agent.[11]
 - The plate is incubated for another period to allow the binding agent to capture the fluorescent monophosphate.
 - The fluorescence polarization of each well is measured using a microplate reader.

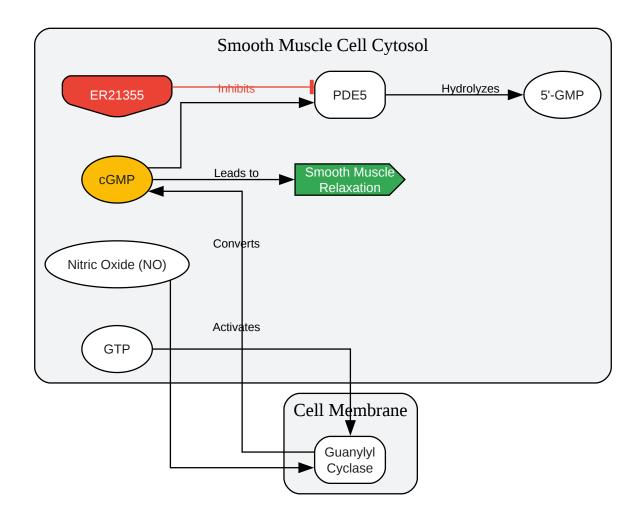
Data Analysis:

- The fluorescence polarization values are converted to the percentage of inhibition relative to the control wells (containing enzyme and substrate but no inhibitor).
- The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological mechanism and the experimental process, the following diagrams are provided.

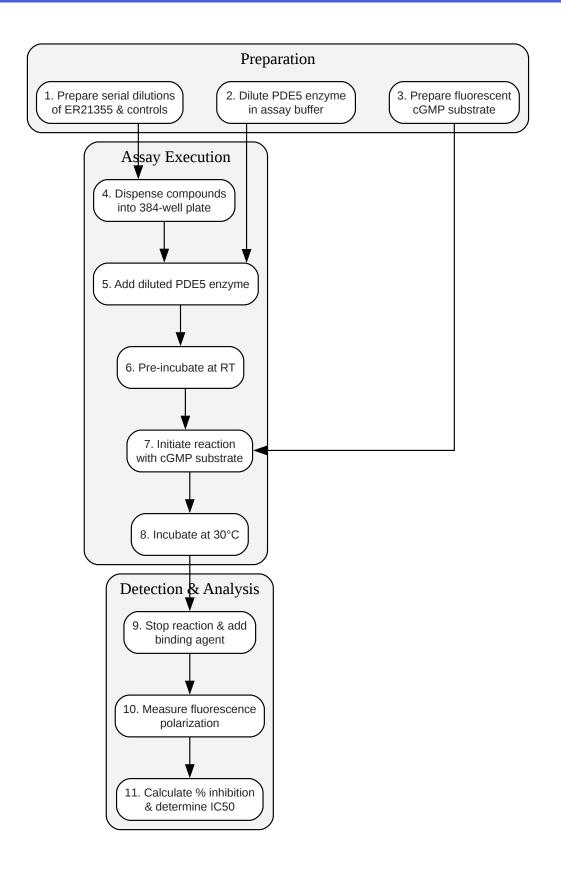




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Caption: The cGMP signaling pathway in smooth muscle cells and the inhibitory action of **ER21355** on PDE5.





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Caption: Workflow for the in vitro fluorescence polarization-based PDE5 inhibition assay.



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